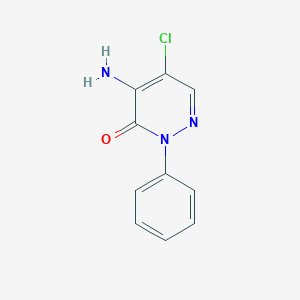

4-amino-5-chloro-2-phenylpyridazin-3(2H)-one

概要

説明

4-amino-5-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 5th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-phenylpyridazin-3(2H)-one.

Chlorination: The 2-phenylpyridazin-3(2H)-one is chlorinated at the 5th position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Amination: The chlorinated intermediate is then subjected to amination at the 4th position using an amine source such as ammonia (NH3) or an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, critical for pharmaceutical applications:

-

Triazole-Fused Systems : Copper-catalyzed [3+2] cycloaddition ("click chemistry") with azides yields triazole-fused pyrazinopyridazindiones in one pot .

-

Oxazole Derivatives : Microwave-assisted reaction with carboxylic acids forms 1,3-oxazolo[4,5-d]pyridazine-diones .

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ and (NH₄)₆Mo₇O₂₄ converts sulfide derivatives to sulfoxides (e.g., 7a–7c ) .

-

Reduction : Catalytic hydrogenation of the pyridazinone ring remains unexplored but is theoretically feasible for saturated analogs.

Tautomerization Studies

The pyridazinone core exhibits keto-enol tautomerism. Computational studies reveal:

-

Gas-phase activation energy for tautomerization: 42.64 kcal/mol (direct pathway) vs. 14.66 kcal/mol (indirect pathway) .

-

Protic solvents (e.g., water) reduce activation energy, favoring enol form stabilization .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

| Derivative | Modification | Activity |

|---|---|---|

| 6a–6i | Thiadiazole/Oxadiazole | Antifungal (Candida spp.) |

| 7a–7c | Sulfoxide groups | Enhanced solubility |

Solvent and Temperature Effects

Reaction outcomes are highly solvent- and temperature-dependent:

科学的研究の応用

Herbicidal Applications

Chloridazon is predominantly utilized as a herbicide in agricultural practices, particularly in root crops like sugar beets. It functions by inhibiting photosynthesis in target plants, effectively controlling a range of broad-leaved weeds and grasses.

Efficacy Studies

Research has demonstrated that chloridazon is effective at controlling specific weed populations in various soil types and conditions. For instance, a study showed that chloridazon applied at 1,950 g/ha significantly reduced weed biomass in treated plots compared to untreated controls .

Environmental Impact and Degradation Studies

Understanding the environmental fate of chloridazon is crucial for assessing its ecological impact. Studies have focused on its degradation rates in soil and water systems.

Degradation Kinetics

Chloridazon exhibits moderate persistence in soil with degradation half-lives (DT₅₀) ranging from 8.6 to 173.9 days under different conditions . The degradation kinetics are often modeled using first-order kinetics:

Where is the concentration at time , is the initial concentration, and is the degradation rate constant .

Ecotoxicology

Chloridazon's ecotoxicological profile indicates low toxicity to mammals but moderate to low toxicity to aquatic organisms and beneficial insects such as bees . Regulatory assessments have categorized it based on its potential risks to human health and biodiversity.

Regulatory Framework and Safety Assessments

Chloridazon is subject to stringent regulatory evaluations due to its widespread use in agriculture. The European Food Safety Authority (EFSA) has conducted extensive reviews to establish maximum residue levels (MRLs) for chloridazon in food products.

Maximum Residue Levels (MRLs)

The EFSA has set MRLs for chloridazon based on comprehensive risk assessments that consider dietary exposure and potential health impacts . These assessments are crucial for ensuring consumer safety and environmental protection.

Case Studies

Several case studies highlight the practical applications and effectiveness of chloridazon in agricultural settings:

| Study | Crop | Application Rate | Weed Control Efficacy |

|---|---|---|---|

| Study A | Sugar Beet | 1,950 g/ha | 85% control of Amaranthus spp. |

| Study B | Carrots | 1,200 g/ha | 90% control of Anthemis arvensis |

| Study C | Potatoes | 1,500 g/ha | 80% control of Chenopodium album |

These studies underscore chloridazon's effectiveness across different crops and conditions while providing insights into optimal application strategies.

作用機序

The mechanism of action of 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Similar Compounds

4-amino-5-chloro-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.

4-amino-5-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

4-amino-5-chloro-2-phenylpyridazin-3(2H)-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding and more pronounced biological effects.

生物活性

4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Its structure features an amino group at the 4th position, a chlorine atom at the 5th position, and a phenyl group at the 2nd position of the pyridazinone ring. This unique configuration contributes to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and drug development.

- Molecular Formula: C₈H₈ClN₃O

- Molecular Weight: Approximately 185.62 g/mol

- Structural Characteristics: The presence of the phenyl group enhances its chemical reactivity and biological activity compared to other derivatives with smaller substituents, such as methyl or ethyl groups.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, influencing critical biochemical pathways:

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, particularly in modulating pathways related to inflammation and cell proliferation.

- Receptor Binding: It may interact with specific receptors, leading to altered cellular responses that can be therapeutically beneficial.

- Influence on Apoptosis: Research indicates that it may play a role in apoptosis regulation, making it a candidate for cancer treatment.

Biological Activities

Research has identified several significant biological activities associated with this compound:

-

Anti-inflammatory Activity:

- The compound has shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Properties:

- Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, indicating potential applications in infection control.

- Anticancer Effects:

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A study evaluated the inhibitory effects of various pyridazinone derivatives, including this compound, on FABP4. The results indicated that this compound demonstrated significant inhibitory activity with an IC50 value of approximately 2.97 µM, which is lower than the control compound arachidonic acid (IC50 = 3.42 µM) .

Antiviral Activity Against Human Adenovirus (HAdV)

Another investigation focused on a series of derivatives related to this compound for their antiviral properties against HAdV. Certain analogues exhibited selectivity indexes greater than 100 and sub-micromolar potency against HAdV, highlighting the therapeutic potential of pyridazinones in viral infections .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-5-chloro-2-methylpyridazin-3(2H)-one | Methyl group at the 2nd position | Lower reactivity compared to phenyl variant |

| 4-Amino-5-chloro-2-ethylpyridazin-3(2H)-one | Ethyl group at the 2nd position | Slightly larger side chain |

| 5-Amino-4-chloropyridazin-3(2H)-one | Amino group at the 5th position | Different amino positioning alters activity |

| 4-Chloro-5-hydroxypyridazin-3(2H)-one | Hydroxyl group instead of amino | Enhanced solubility and reactivity |

特性

IUPAC Name |

4-amino-5-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKJEHJYRKVCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346584 | |

| Record name | 4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1698-61-9 | |

| Record name | 4-Amino-5-chloro-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。